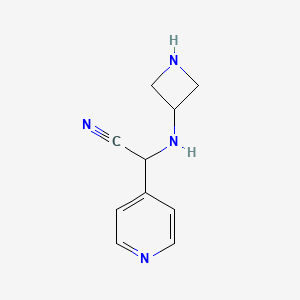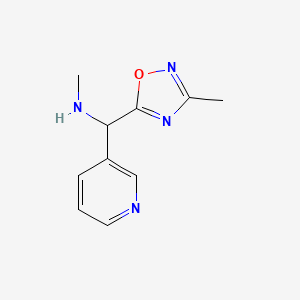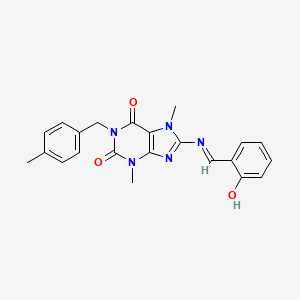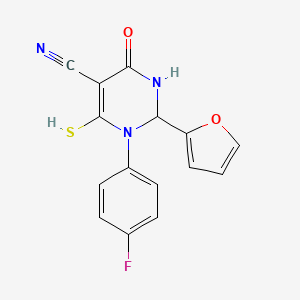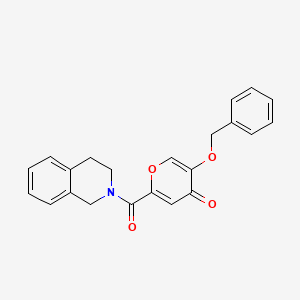
5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one is a complex organic compound that features a combination of pyran, isoquinoline, and benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: This step might involve the use of benzyl alcohol and a suitable catalyst to attach the benzyloxy group to the pyran ring.
Incorporation of the Isoquinoline Moiety: This could be done through a condensation reaction with a tetrahydroisoquinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Industry
In the industrial sector, this compound might be used in the production of advanced materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(benzyloxy)-2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H-pyran-4-one: This compound itself.
Other Pyran Derivatives: Compounds with similar pyran ring structures.
Isoquinoline Derivatives: Compounds featuring the isoquinoline moiety.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Formule moléculaire |
C22H19NO4 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C22H19NO4/c24-19-12-20(27-15-21(19)26-14-16-6-2-1-3-7-16)22(25)23-11-10-17-8-4-5-9-18(17)13-23/h1-9,12,15H,10-11,13-14H2 |
Clé InChI |
QXEBLJIWWDILKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


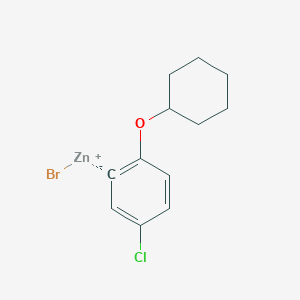
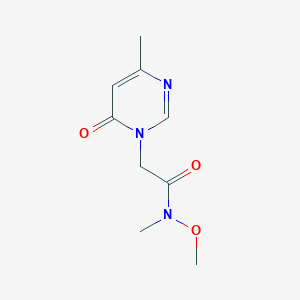
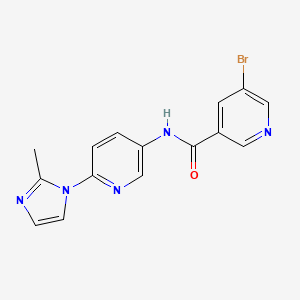
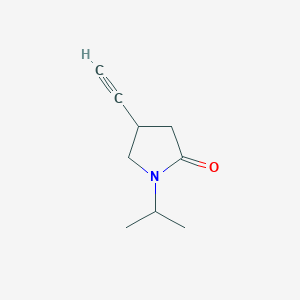
![N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14879240.png)

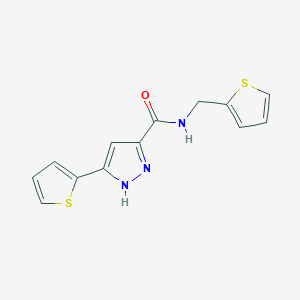
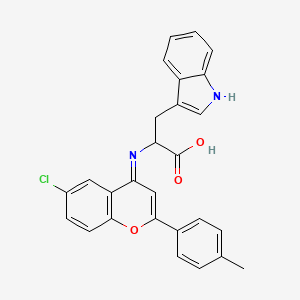
![4-Fluoro-2-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14879269.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-thioxo-2,3-dihydro[1]benzothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14879274.png)
